2-Cyclopropyl-6-methylbenzoic acid physical and chemical properties
2-Cyclopropyl-6-methylbenzoic acid physical and chemical properties
An In-depth Technical Guide to 2-Cyclopropyl-6-methylbenzoic Acid: Properties, Synthesis, and Spectroscopic Analysis
Introduction
2-Cyclopropyl-6-methylbenzoic acid (CAS No. 1864695-97-5) is a disubstituted aromatic carboxylic acid featuring a sterically demanding arrangement of a cyclopropyl and a methyl group ortho to the carboxyl functionality.[1] This unique structural motif makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to enhance metabolic stability, improve potency, modulate physicochemical properties, and reduce off-target effects.[2][3][4] This guide, intended for scientists and drug development professionals, provides a comprehensive overview of the predicted and known physical and chemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications of this intriguing molecule.
Physicochemical Properties
While extensive experimental data for 2-cyclopropyl-6-methylbenzoic acid is not widely published, its properties can be reliably estimated based on its structure and comparison with analogous compounds like 2-methylbenzoic acid. The data presented below combines available information with scientifically grounded predictions.[1]
| Property | Value / Information | Source / Basis |
| IUPAC Name | 2-Cyclopropyl-6-methylbenzoic acid | - |
| CAS Number | 1864695-97-5 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.22 g/mol | [1] |
| Physical Form | Solid (predicted) | |
| Melting Point | Estimated: 105-115 °C | Based on 2-methylbenzoic acid (103-105 °C)[5] |
| Boiling Point | Estimated: >260 °C | Based on 2-methylbenzoic acid (258-259 °C)[5] |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and diethyl ether. | Based on benzoic acid and its derivatives[6][7][8] |
| pKa | Estimated: 3.8 - 4.0 | The ortho-substituents are expected to increase acidity compared to benzoic acid (pKa ≈ 4.2) due to steric inhibition of resonance of the carboxylate group.[9] |
| Purity (Commercial) | ≥95% | |
| Storage | Sealed in a dry place at room temperature. |
Proposed Synthesis and Purification
A robust synthetic route to 2-cyclopropyl-6-methylbenzoic acid can be conceptualized starting from commercially available 2-bromo-6-methylaniline. The proposed pathway involves a Sandmeyer reaction to replace the amino group with a nitrile, followed by a Suzuki-Miyaura cross-coupling to install the cyclopropyl group, and finally, hydrolysis of the nitrile to the desired carboxylic acid.
Figure 1: Proposed synthetic workflow for 2-Cyclopropyl-6-methylbenzoic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Bromo-6-methylbenzonitrile from 2-Bromo-6-methylaniline
-
Diazotization: To a stirred solution of 2-bromo-6-methylaniline (10.0 g, 53.7 mmol) in a mixture of concentrated HCl (15 mL) and water (50 mL) at 0-5 °C, add a solution of sodium nitrite (4.1 g, 59.1 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (5.8 g, 64.5 mmol) and potassium cyanide (8.4 g, 129 mmol) in water (60 mL) at 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence will be observed.
-
Heat the mixture at 80 °C for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield 2-bromo-6-methylbenzonitrile.
Step 2: Suzuki-Miyaura Coupling to form 2-Cyclopropyl-6-methylbenzonitrile
-
In a Schlenk flask, combine 2-bromo-6-methylbenzonitrile (5.0 g, 25.5 mmol), cyclopropylboronic acid (2.6 g, 30.6 mmol), and potassium carbonate (10.6 g, 76.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (885 mg, 0.765 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (100 mL) and water (25 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-cyclopropyl-6-methylbenzonitrile.
Step 3: Hydrolysis to 2-Cyclopropyl-6-methylbenzoic Acid
-
To 2-cyclopropyl-6-methylbenzonitrile (3.0 g, 19.1 mmol), add a mixture of concentrated sulfuric acid (15 mL) and water (15 mL).
-
Heat the mixture to reflux (approx. 120-130 °C) for 6-8 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g).
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from an ethanol/water mixture and dry under vacuum to yield pure 2-cyclopropyl-6-methylbenzoic acid.
Spectroscopic Analysis (Predicted)
The following sections detail the expected spectral features of the title compound, which are essential for its characterization.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of 2-cyclopropyl-6-methylbenzoic acid are predicted to show distinct signals corresponding to the aromatic, methyl, cyclopropyl, and carboxylic acid protons.
-
¹H NMR:
-
Carboxylic Acid (COOH): A broad singlet is expected far downfield, typically in the range of δ 11-13 ppm. This signal is exchangeable with D₂O.[10]
-
Aromatic Protons (Ar-H): The three aromatic protons will appear in the δ 7.0-7.5 ppm region. Due to the ortho-disubstitution, they will form a complex splitting pattern, likely a triplet for the proton at C4 and two doublets (or doublet of doublets) for the protons at C3 and C5.[11][12]
-
Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm, deshielded by the aromatic ring.[10]
-
Cyclopropyl Protons (CH and CH₂): The methine proton (CH attached to the ring) will appear as a multiplet around δ 1.8-2.2 ppm. The four methylene protons will be diastereotopic and appear as two complex multiplets in the upfield region of δ 0.6-1.2 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected around δ 170-175 ppm.[13]
-
Aromatic Carbons: Six distinct signals are expected between δ 125-140 ppm. The ipso-carbons attached to the substituents (C2 and C6) and the carboxylic acid (C1) will be distinct from the protonated carbons (C3, C4, C5).[13]
-
Methyl Carbon (CH₃): A signal around δ 20-22 ppm.[13]
-
Cyclopropyl Carbons: The ipso-carbon (attached to the ring) is expected around δ 15-20 ppm, while the two methylene carbons should appear further upfield, around δ 8-12 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[14][15]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and cyclopropyl groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[14][15]
-
C=O Stretch: A very strong and sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.[14][15]
-
C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.[15]
-
Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ corresponding to various C-C and C-O stretching and bending vibrations, which is unique to the molecule's structure.
Mass Spectrometry (MS)
Under electron ionization (EI), 2-cyclopropyl-6-methylbenzoic acid is expected to produce a distinct fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 176.
-
Key Fragments:
-
[M - OH]⁺ (m/z 159): Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.
-
[M - COOH]⁺ (m/z 131): Loss of the entire carboxyl group via decarboxylation followed by loss of a hydrogen atom, yielding a cyclopropyl-methyl-phenyl cation. This is often a significant peak.[9][16]
-
[M - C₃H₅]⁺ (m/z 135): Loss of the cyclopropyl radical.
-
Benzoyl-type fragments: Cleavage of the substituents can lead to characteristic aromatic fragment ions.[9]
-
Figure 2: Logical relationship between ortho-substituents and carboxylic acid reactivity.
Chemical Reactivity and Stability
-
Acidity: The presence of two ortho substituents (cyclopropyl and methyl) is expected to cause significant steric hindrance. This "ortho effect" forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance stabilization of the carboxylate anion. This destabilization of the conjugate base relative to the acid form leads to an increase in acidity (a lower pKa) compared to benzoic acid or its meta/para-substituted isomers.[9]
-
Esterification: The same steric hindrance that increases acidity also impedes the approach of nucleophiles, such as alcohols, to the carbonyl carbon. Consequently, Fischer esterification of 2-cyclopropyl-6-methylbenzoic acid is expected to be significantly slower than for less hindered benzoic acids.
-
Cyclopropane Ring Stability: The cyclopropyl group is generally stable under many synthetic conditions. However, it can undergo ring-opening reactions under harsh acidic conditions or in the presence of certain transition metals, a reactivity profile that stems from its inherent ring strain.[17][18]
Potential Applications in Drug Discovery
While no specific applications for 2-cyclopropyl-6-methylbenzoic acid have been published, its structural features suggest considerable potential. The cyclopropyl group is a "bioisostere" for various functional groups and is known to:
-
Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]
-
Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[4]
-
Modulate Lipophilicity: It can fine-tune the lipophilicity of a molecule, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Given these benefits, 2-cyclopropyl-6-methylbenzoic acid serves as a valuable building block for creating novel therapeutic agents where metabolic stability and conformational rigidity are desired. It could be incorporated into scaffolds targeting a wide range of diseases, from cancer to infectious diseases and neurological disorders.[19][20]
Safety and Handling
-
Hazard Classification: 2-Cyclopropyl-6-methylbenzoic acid is classified as harmful.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation Mark).
-
-
Precautions: Standard laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
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